Thalidomide-O-amido-C3-PEG3-C1-NH2
Overview
Description
Thalidomide-O-amido-C3-PEG3-C1-NH2 is a useful research compound. Its molecular formula is C27H35F3N4O11 and its molecular weight is 648.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Thalidomide-O-amido-C3-PEG3-C1-NH2 is Cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
this compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based Cereblon ligand and a 3-unit polyethylene glycol (PEG) linker . This compound is specifically designed for use in Proteolysis-Targeting Chimera (PROTAC) technology. The Thalidomide ligand recruits Cereblon, which then interacts with the target protein bound to the C1-NH2 group.
Pharmacokinetics
The compound’s solubility in various solvents such as dmso and water suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the ubiquitination of the target protein by Cereblon, ultimately leading to its degradation by the proteasome. This can influence the levels of specific proteins within the cell, potentially leading to various downstream effects depending on the identity of the target protein.
Biochemical Analysis
Biochemical Properties
Thalidomide-O-amido-C3-PEG3-C1-NH2 plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction is essential for the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The compound binds to cereblon, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This process is vital for regulating protein levels within cells and can be harnessed to degrade disease-causing proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound can modulate immune responses by degrading proteins involved in immune signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the cereblon complex, leading to their ubiquitination and subsequent degradation by the proteasome. The compound’s PEG linker enhances its solubility and stability, allowing for efficient delivery and activity within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as 4°C for long-term storage and -80°C for solutions. Over time, the degradation of the compound can affect its efficacy in promoting protein degradation. Long-term studies have shown that the compound can maintain its activity for several months when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including off-target protein degradation and potential damage to normal tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG linker enhances its solubility and allows for efficient distribution within the cellular environment. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is crucial for its ability to interact with target proteins and promote their degradation .
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXAREGCLBGPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.